2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate
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Description
2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate is a useful research compound. Its molecular formula is C26H32N4O5 and its molecular weight is 480.565. The purity is usually 95%.
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Biological Activity
2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate is a compound of interest due to its potential therapeutic applications, particularly in oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula C22H30N4O2 and has a molecular weight of approximately 398.51 g/mol. Its structure features a benzimidazole moiety, which is often associated with biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinesin Spindle Protein (KSP) : Similar compounds have shown the ability to inhibit KSP, which plays a critical role in mitosis. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
- Antioxidant Activity : The benzimidazole structure is known for its antioxidant properties, which may contribute to reducing oxidative stress in cells .
- Neuroprotective Effects : Research indicates that derivatives of benzimidazole compounds exhibit neuroprotective effects, potentially making them useful in treating neurodegenerative diseases .
Biological Activity Data
Activity | Effect | Reference |
---|---|---|
KSP Inhibition | Induces apoptosis in cancer cells | |
Antioxidant Properties | Reduces oxidative stress | |
Neuroprotection | Protects neuronal cells from damage |
Case Studies and Research Findings
Several studies have explored the efficacy of similar compounds:
- Antitumor Activity : A study evaluated the antitumor effects of benzimidazole derivatives, demonstrating significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis through KSP inhibition .
- Neuroprotective Studies : In vitro studies showed that benzimidazole derivatives could protect neuronal cells from oxidative damage, suggesting therapeutic potential for conditions like Alzheimer's disease .
- Kidney Stone Formation : The interaction of oxalate with calcium in renal environments has been documented extensively. While not directly related to the compound's therapeutic effects, understanding oxalate's role is crucial for evaluating potential side effects related to kidney health .
Properties
IUPAC Name |
2-[4-[(2-methylbenzimidazol-1-yl)methyl]piperidin-1-yl]-N-(2-phenylethyl)acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O.C2H2O4/c1-19-26-22-9-5-6-10-23(22)28(19)17-21-12-15-27(16-13-21)18-24(29)25-14-11-20-7-3-2-4-8-20;3-1(4)2(5)6/h2-10,21H,11-18H2,1H3,(H,25,29);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDGSLFHCPBYGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3CCN(CC3)CC(=O)NCCC4=CC=CC=C4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.